4-[(3-Methoxyphenyl)methyl]oxolan-2-one
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Overview
Description
4-[(3-Methoxyphenyl)methyl]oxolan-2-one is a chemical compound that belongs to the oxolane family It is characterized by its unique structure, which includes a methoxyphenyl group attached to an oxolan-2-one ring
Mechanism of Action
Target of Action
It is structurally similar to matairesinol , which targets Dehydrogenase/reductase SDR family member 4-like 2 in humans .
Mode of Action
Given its structural similarity to Matairesinol , it may interact with its target in a similar manner
Biochemical Pathways
Matairesinol, a structurally similar compound, is involved in several pathways, including the biosynthesis of various plant secondary metabolites, phenylpropanoids, and secondary metabolites . It’s plausible that 4-[(3-Methoxyphenyl)methyl]oxolan-2-one may influence similar pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxyphenyl)methyl]oxolan-2-one typically involves the reaction of 3-methoxybenzyl alcohol with an appropriate oxirane derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxolan-2-one ring. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps may include recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxyphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxolan-2-one ring can be reduced to form a diol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(3-Hydroxyphenyl)methyl]oxolan-2-one.
Reduction: Formation of 4-[(3-Methoxyphenyl)methyl]oxolan-2-diol.
Substitution: Formation of various substituted oxolan-2-one derivatives depending on the substituent used.
Scientific Research Applications
4-[(3-Methoxyphenyl)methyl]oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one: A lignan with similar structural features but different functional groups.
Matairesinol: Another lignan with a similar oxolan-2-one ring but different substituents
Uniqueness
4-[(3-Methoxyphenyl)methyl]oxolan-2-one is unique due to its specific methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-[(3-methoxyphenyl)methyl]oxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-4-2-3-9(6-11)5-10-7-12(13)15-8-10/h2-4,6,10H,5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESGCSPEVZMPOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CC(=O)OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447239 |
Source
|
Record name | 4-[(3-Methoxyphenyl)methyl]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187993-26-6 |
Source
|
Record name | 4-[(3-Methoxyphenyl)methyl]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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